molecular formula C11H9N5 B1315368 2,6-Di(1H-imidazol-1-yl)pyridine CAS No. 39242-17-6

2,6-Di(1H-imidazol-1-yl)pyridine

Cat. No. B1315368
CAS RN: 39242-17-6
M. Wt: 211.22 g/mol
InChI Key: RCULXUVDZWMPAS-UHFFFAOYSA-N
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Description

“2,6-Di(1H-imidazol-1-yl)pyridine” is a compound with the molecular formula C11H9N5. It has a molecular weight of 211.23 and is a solid under normal conditions . It is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of “2,6-Di(1H-imidazol-1-yl)pyridine” consists of a pyridine ring with two imidazole groups attached at the 2 and 6 positions . The compound exhibits a high-temperature spin crossover .


Physical And Chemical Properties Analysis

“2,6-Di(1H-imidazol-1-yl)pyridine” is a solid that is highly soluble in water and other polar solvents. It has a molecular weight of 211.23 .

Scientific Research Applications

Synthesis and Coordination Chemistry

2,6-Di(1H-imidazol-1-yl)pyridine and its derivatives have been extensively used as ligands in coordination chemistry. They offer distinct advantages and disadvantages compared to more widely investigated terpyridines. Notably, they have been utilized in the synthesis of luminescent lanthanide compounds, which are significant for biological sensing. Additionally, iron complexes incorporating these ligands exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Interaction with DNA

Research has also explored the interaction of 2,6-Di(1H-imidazol-1-yl)pyridine derivatives with DNA. For instance, one study focused on synthesizing 2,6-Di(2'-imidazoline-2'-yl)Pyridine and investigating its binding with calf thymus DNA, revealing insights into potential mechanisms like hydrogen bonding and groove-face binding (Zhang Jin, 2010).

Catalysis and Polymerization

Another significant application is in catalysis, particularly in copper-mediated polymerization catalysis. The synthesis and magnetic characterization of a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine showcased its utility in atom transfer radical polymerization (ATRP), demonstrating the potential of this ligand in polymer science (E. D. Arruda et al., 2017).

Anion-Induced Self-Assembly

The molecule also plays a role in anion-induced supramolecular self-assembly. Tetracationic imidazolium macrocycles, including 2,6-di(1H-imidazol-1-yl)pyridine, have been used as building blocks in this domain. These compounds interact with various anions and substrates, leading to the construction of stimuli-responsive self-assembled ensembles (Yu-Dong Yang, J. Sessler, H. Gong, 2017).

Antibacterial Properties

Lastly, some studies have investigated the antibacterial properties of derivatives of 2,6-Di(1H-imidazol-1-yl)pyridine. For instance, certain derivatives have shown effectiveness against various bacterial and fungal pathogens, suggesting their potential as antimicrobial agents (Venkata Ramakrishna Mallemula et al., 2015).

Electrochemical and Surface Studies

In electrochemical applications, compounds like 2-(imidazol-2-yl)-pyridine have been investigated for their anticorrosive properties on mild steel in hydrochloric acid. Studies including weight loss tests, potentiodynamic polarization measurements, and electrochemical impedance spectroscopy have demonstrated their effectiveness as corrosion inhibitors (Weiwei Zhang et al., 2018).

Luminescent Properties

Furthermore, the luminescent properties of 2,6-Di(1H-imidazol-1-yl)pyridine-based compounds have been explored. For example, a study on the synthesis and structural analysis of such compounds showed their potential in organic light-emitting diodes (OLEDs), indicating their role in advanced electronic and optoelectronic devices (Jian Liu, 2015).

Safety And Hazards

The compound is associated with certain hazards. Safety information suggests avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

The compound has been used in the formation of environmentally responsive anion-induced pseudorotaxanes and other extended structures . It has also been used in the synthesis of iron(II) complexes .

properties

IUPAC Name

2,6-di(imidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-2-10(15-6-4-12-8-15)14-11(3-1)16-7-5-13-9-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCULXUVDZWMPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477758
Record name 2,6-Di(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di(1H-imidazol-1-yl)pyridine

CAS RN

39242-17-6
Record name 2,6-Di(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
S Kumar, JT Mague… - European Journal of …, 2020 - Wiley Online Library
Synthesis, and copper(I) and gold(I) complexes of imidazole‐based bisphosphine, [2,6‐(PPh 2 C 3 H 2 N 2 ) 2 C 5 H 3 N] are described. Reactions of [2,6‐(PPh 2 C 3 H 2 N 2 ) 2 C 5 H …
YD Yang, JL Sessler, HY Gong - Chemical Communications, 2017 - pubs.rsc.org
This feature article summarises recent contributions of the authors in the area of anion-induced supramolecular self-assembly. It is based on the chemistry of a set of tetracationic …
Number of citations: 45 pubs.rsc.org
CJ Ding, MJ Shen, LJ Xu, HY Gong - Tetrahedron, 2016 - Elsevier
The tetracationic macrocycle cyclo[2](2,6-di(1H-imidazol-1-yl)pyridine)[2](1,4-dimethylene-benzene) (1 4+ ) acts as a large, flexible ‘molecular box’ binding linear n-aliphate dianion (…
Number of citations: 10 www.sciencedirect.com
J Wei, L Xu, H Gong - Chinese Journal of Organic Chemistry, 2014 - sioc-journal.cn
Two novel macrocycle hosts with flexible frameworks and cavities, cyclo [2](2, 6-di (1H-imidazol-1-yl) pyridine)[2](1, 4-dimethylenebenzene)(1 4+) and cyclo [2](2, 6-di (1H-imidazol-1-yl) …
Number of citations: 4 sioc-journal.cn
CC Dong, JF Xiang, LJ Xu, HY Gong - Tetrahedron Letters, 2018 - Elsevier
Highly effective exaction (up to 97%) of noble metal Au, Pt, or Pd as MCl 4 n− form (ie, AuCl 4 − , PtCl 4 2− , or PdCl 4 2− ) from Na n MCl 4 aqueous solution have been achieved on the …
Number of citations: 8 www.sciencedirect.com
HY Gong, BM Rambo, E Karnas… - Journal of the …, 2011 - ACS Publications
The tetracationic macrocycle cyclo[2](2,6-di(1H-imidazol-1-yl)pyridine)[2](1,4-dimethylenebenzene) hexafluorophosphate (1 4+ ·4PF 6 − ) acts as a large, flexible “molecular box” that …
Number of citations: 99 pubs.acs.org
F Tang, R Cao, HY Gong - Tetrahedron Letters, 2015 - Elsevier
This study focused on the aromatic plane effect of the binding modes between ‘Texas-sized’ molecular box and carboxylate anion species. The molecular box, namely cyclo[2](2,6-di(1H…
Number of citations: 10 www.sciencedirect.com
MJ Shen, TL Liang, YQ Song, LJ Xu, X Hao… - Supramolecular …, 2017 - Taylor & Francis
Full article: Substrate-induced adjustment of “slipped” π–π stacking: en route to obtain 1D sandwich chain and higher order self-assembly supramolecular structures in solid state Skip …
Number of citations: 2 www.tandfonline.com
ZH Ma, HR Li, HY Gong - Tetrahedron, 2017 - Elsevier
The molecular box, namely cyclo[2](2,6-di(1H-imidazol-1-yl)pyridine)-[2](1,4-dimethylene benzene) (1 4+ ; as PF 6 − salt), fold its conformation as molecular tweezer to clip the specific …
Number of citations: 4 www.sciencedirect.com
L Zhou, L Xu, H Gong - Acta Chimica Sinica, 2014 - sioc-journal.cn
A novel macrocycle host with flexible structure and big cavity, cyclo [2](2, 6-bis (1H-imidazol-1-yl)-pyridine)[2](1, 4-dimethylenebenzene)(ie 1 4+), was effectively synthesized through …
Number of citations: 5 sioc-journal.cn

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